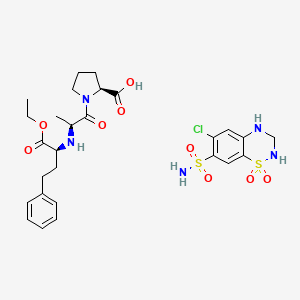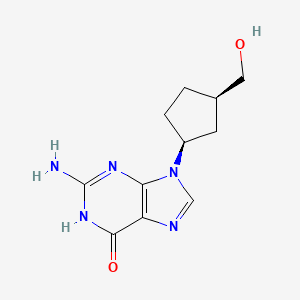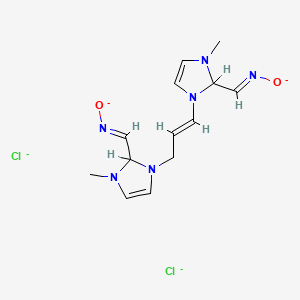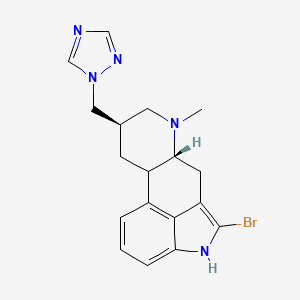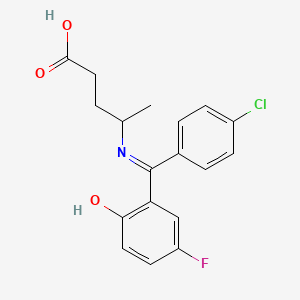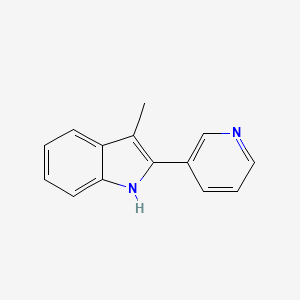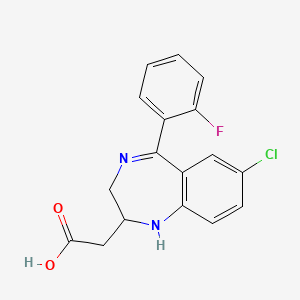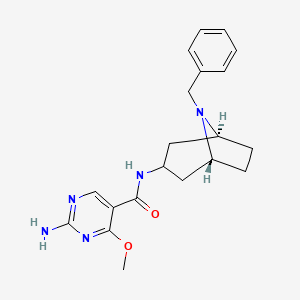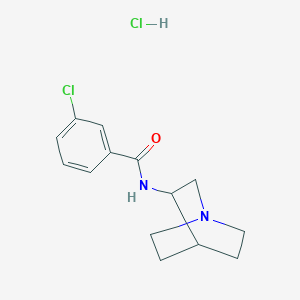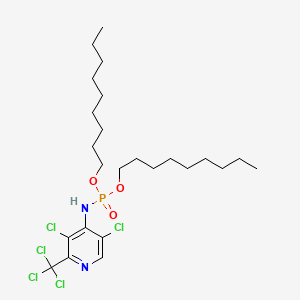
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a phosphoramidic acid group attached to a pyridine ring substituted with chlorine and trichloromethyl groups The dinonyl ester moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)-4-pyridinylamine with phosphoramidic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of phosphoramidic acid oxides.
Reduction: Formation of reduced phosphoramidic acid derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trichloromethyl and pyridine moieties play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, diethyl ester
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dibutyl ester
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dinonyl ester is unique due to its longer alkyl chain (dinonyl ester), which may influence its solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .
Properties
CAS No. |
55733-19-2 |
|---|---|
Molecular Formula |
C24H40Cl5N2O3P |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
3,5-dichloro-N-di(nonoxy)phosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C24H40Cl5N2O3P/c1-3-5-7-9-11-13-15-17-33-35(32,34-18-16-14-12-10-8-6-4-2)31-22-20(25)19-30-23(21(22)26)24(27,28)29/h19H,3-18H2,1-2H3,(H,30,31,32) |
InChI Key |
MUZWEYNTAWGQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




